Diprotin A

説明

diprotin A has been reported in Bacillus cereus with data available.

dipeptidyl aminopeptidase IV antagonist from Bacillus cereus BMF673-RF1; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

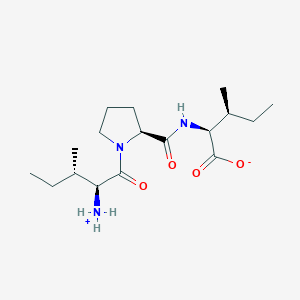

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMAZFVYNDPLB-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920277 | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-48-5 | |

| Record name | Diprotin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diprotin A as a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a member of the serine protease family. It plays a crucial role in glucose homeostasis and immune regulation through its enzymatic activity, which involves cleaving N-terminal dipeptides from various substrates, particularly those with a proline or alanine residue in the penultimate position. A key substrate of DPP-IV is the incretin hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion in a glucose-dependent manner. By inactivating GLP-1, DPP-IV attenuates its beneficial effects on blood glucose control. Consequently, the inhibition of DPP-IV has emerged as a significant therapeutic strategy for the management of type 2 diabetes. Diprotin A, a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile), is a well-characterized competitive inhibitor of DPP-IV. This technical guide provides a comprehensive overview of this compound's role as a DPP-IV inhibitor, detailing its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its impact on key signaling pathways.

Introduction to this compound and Dipeptidyl Peptidase IV (DPP-IV)

This compound is a tripeptide (Ile-Pro-Ile) that acts as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a multifunctional enzyme that exists as both a transmembrane glycoprotein and a soluble form in plasma. Its primary enzymatic function is the cleavage of X-proline or X-alanine dipeptides from the N-terminus of a variety of polypeptide substrates.

Key Substrates of DPP-IV include:

-

Incretin Hormones: Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) are crucial for regulating glucose homeostasis. DPP-IV-mediated cleavage inactivates these hormones.

-

Chemokines: Stromal cell-derived factor-1 (SDF-1α/CXCL12) is involved in cell trafficking and immune responses. Its cleavage by DPP-IV can modulate its activity.

-

Neuropeptides and other hormones: A wide range of other bioactive peptides are also substrates for DPP-IV.

The inhibition of DPP-IV by agents like this compound prevents the degradation of these substrates, thereby prolonging their biological activity. This is particularly relevant in the context of type 2 diabetes, where enhancing the action of GLP-1 can improve glycemic control.

Quantitative Inhibition Data

The potency of this compound as a DPP-IV inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the source of the enzyme, the substrate used, and the assay conditions.

| Parameter | Reported Value(s) | Notes |

| IC50 | 1.73 µg/mL[1] | The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| 3.5 µM | ||

| 24.7 µM | ||

| 29.86 µg/mL[2] | ||

| 0.5 mg/mL[3] | ||

| Ki | 3.8 µM | The Ki is the dissociation constant for the binding of an inhibitor to an enzyme, indicating the strength of the inhibitor-enzyme interaction for a competitive inhibitor. |

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of DPP-IV. Its structure, particularly the proline residue, allows it to bind to the active site of the DPP-IV enzyme, thereby preventing the binding and subsequent cleavage of natural substrates like GLP-1.

Key Signaling Pathways Modulated by this compound

By inhibiting DPP-IV, this compound indirectly modulates several critical signaling pathways by preserving the integrity of DPP-IV substrates.

The Incretin Pathway: GLP-1 and GIP Signaling

The primary therapeutic effect of DPP-IV inhibition is the enhancement of the incretin pathway.

-

GLP-1 Signaling: Intact GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which ultimately results in the glucose-dependent secretion of insulin. DPP-IV cleaves GLP-1, rendering it inactive and unable to stimulate this pathway. This compound prevents this cleavage, thus prolonging insulin secretion.[4][5][6][7][8]

-

GIP Signaling: Similar to GLP-1, GIP is an incretin hormone that stimulates insulin secretion. It is also inactivated by DPP-IV.[4][9][10] Inhibition of DPP-IV by this compound preserves active GIP, further contributing to improved glycemic control.[8]

The Chemokine Pathway: CXCL12/CXCR4 Signaling

DPP-IV also plays a role in regulating the chemokine CXCL12 (also known as SDF-1α). Cleavage of CXCL12 by DPP-IV can alter its signaling through its receptor, CXCR4.[11][12][13][14] The truncated form of CXCL12 can act as a competitive antagonist at the CXCR4 receptor.[11][12] By inhibiting DPP-IV, this compound can preserve the intact, fully active form of CXCL12, which is important for processes such as cell migration and immune cell trafficking.[15]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human recombinant DPP-IV in assay buffer.

-

Prepare a stock solution of Gly-Pro-AMC substrate in assay buffer or DMSO.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound at various concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control (100% activity) wells: Add DPP-IV enzyme solution and the same volume of DMSO as used for the inhibitor.

-

Inhibitor wells: Add DPP-IV enzyme solution and the desired concentration of this compound.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a potential DPP-IV inhibitor like this compound.[2][16][17][18]

Conclusion

This compound serves as a valuable research tool and a foundational molecule in the study of DPP-IV inhibition. Its competitive and potent inhibition of DPP-IV effectively prevents the degradation of key peptide hormones and chemokines, most notably the incretins GLP-1 and GIP. This action enhances their signaling pathways, leading to improved glucose-dependent insulin secretion. The detailed understanding of its mechanism of action, inhibitory kinetics, and the downstream effects of its activity provides a solid basis for the development of more advanced and specific DPP-IV inhibitors for therapeutic applications in type 2 diabetes and potentially other conditions where DPP-IV activity is implicated. The experimental protocols and workflows outlined in this guide offer a standardized approach for the continued investigation of this compound and the discovery of novel DPP-IV inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 7. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl peptidase IV inhibition reduces the degradation and clearance of GIP and potentiates its insulinotropic and antihyperglycemic effects in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence [scholarworks.indianapolis.iu.edu]

- 15. aacrjournals.org [aacrjournals.org]

- 16. content.abcam.com [content.abcam.com]

- 17. abcam.cn [abcam.cn]

- 18. researchgate.net [researchgate.net]

Diprotin A and Its Role in the Regulation of Blood Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diprotin A, a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), plays a significant role in the regulation of blood glucose levels. By inhibiting DPP-IV, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on DPP-IV inhibition, and detailed experimental protocols for its evaluation.

Core Mechanism: DPP-IV Inhibition and Incretin Enhancement

The primary mechanism by which this compound regulates blood glucose is through the competitive inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.

By binding to the active site of DPP-IV, this compound prevents the cleavage of GLP-1 and GIP, thereby extending their biological half-life and increasing their circulating concentrations. This enhancement of incretin levels leads to several downstream effects that collectively lower blood glucose:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin is primarily released when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 can slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.

Signaling Pathway of this compound-Mediated Glucose Regulation

The following diagram illustrates the signaling pathway initiated by this compound's inhibition of DPP-IV, leading to improved glucose homeostasis.

This compound's inhibition of DPP-IV enhances incretin signaling, leading to improved glycemic control.

Quantitative Data Presentation

The efficacy of this compound as a DPP-IV inhibitor has been quantified in numerous in vitro studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: In Vitro DPP-IV Inhibitory Activity of this compound

| IC50 Value | Molar Concentration | Source |

| 1.543 µg/mL | 4.52 µM | [1] |

| 3.5 µmol/L | 3.5 µM | |

| 24.7 µM | 8.44 µg/mL | [2] |

| 29.86 µg/mL | 87.4 µM | [3] |

| 0.5 mg/mL | 1.46 mM | [4] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Table 2: In Vivo Effects of this compound on Blood Glucose (Qualitative)

| Animal Model | Observation | Source |

| Drosophila melanogaster | Significantly reduced hemolymph glucose levels. |

Further in vivo studies in rodent models are required to quantify the dose-dependent effects of this compound on blood glucose excursion during an oral glucose tolerance test.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the activity of this compound.

In Vitro DPP-IV Inhibition Assay

This protocol outlines a common method for determining the DPP-IV inhibitory activity of a compound like this compound.

Workflow for an in vitro DPP-IV inhibition assay.

Materials:

-

DPP-IV enzyme solution (e.g., human recombinant)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

-

This compound (or other test inhibitors)

-

Stop solution (e.g., 1 M sodium acetate, pH 4.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound in Tris-HCl buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare the DPP-IV enzyme solution and the substrate solution in Tris-HCl buffer at the desired concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

50 µL of Tris-HCl buffer

-

20 µL of DPP-IV enzyme solution

-

50 µL of the this compound dilution (or buffer for control wells)

-

-

Include wells for a negative control (no inhibitor) and a blank (no enzyme).

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for 10 minutes.

-

-

Enzyme Reaction Initiation:

-

Add 50 µL of the DPP-IV substrate solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the microplate at 37°C for 30-60 minutes.

-

-

Stopping the Reaction:

-

Add 100 µL of the stop solution to each well.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model (Generalized Protocol)

This protocol describes a general procedure for conducting an OGTT in rats or mice to evaluate the effect of a test compound like this compound. Specific parameters such as the dose and timing of this compound administration would need to be optimized.

Workflow for an in vivo oral glucose tolerance test.

Animals:

-

Male Wistar rats or C57BL/6 mice are commonly used.

Materials:

-

This compound

-

Vehicle for this compound (e.g., saline, PBS)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Oral gavage needles

-

Blood glucose monitoring system

-

Lancets or tail-snip equipment for blood collection

Procedure:

-

Acclimatization:

-

House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

-

Fasting:

-

Fast the animals overnight (typically 12-16 hours) with free access to water.

-

-

This compound Administration:

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer this compound to the test group of animals via a specified route (e.g., oral gavage or intraperitoneal injection) at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

-

Administer the vehicle alone to the control group.

-

-

Baseline Blood Glucose:

-

At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.

-

-

Glucose Challenge:

-

Immediately after the baseline blood sample is taken, administer the glucose solution orally via gavage.

-

-

Serial Blood Sampling:

-

Collect blood samples at various time points after the glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.

-

-

Blood Glucose Measurement:

-

Measure the blood glucose concentration of each sample immediately after collection.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for both the control and this compound-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.

-

Conclusion

This compound is a potent inhibitor of DPP-IV that effectively enhances the incretin system, leading to improved glucose homeostasis. Its mechanism of action is well-characterized, and its in vitro efficacy is supported by a range of IC50 values. While in vivo data in vertebrate models remains to be fully quantified in publicly accessible literature, the available evidence strongly suggests a therapeutic potential for this compound and similar DPP-IV inhibitors in the management of hyperglycemia. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and other compounds targeting the DPP-IV enzyme.

References

- 1. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Ile-Pro-Ile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Isoleucine-Proline-Isoleucine (Ile-Pro-Ile or IPI), also known as Diprotin A, is a potent bioactive peptide with significant therapeutic potential. Its primary and most extensively studied biological activity is the competitive inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), a key regulator of glucose homeostasis. This activity positions IPI as a molecule of interest for the management of type 2 diabetes. Additionally, emerging research has revealed a novel antihyperalgesic role for IPI, mediated by a unique mechanism involving the modulation of DPP-IV's enzymatic function to generate endogenous opioids. This technical guide provides a comprehensive overview of the known biological activities of Ile-Pro-Ile, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and development.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The most well-documented biological function of Ile-Pro-Ile is its potent and competitive inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, Ile-Pro-Ile prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2]

Quantitative Data: DPP-IV Inhibitory Activity

The half-maximal inhibitory concentration (IC50) of Ile-Pro-Ile against DPP-IV has been reported in several studies, with some variation in the observed values.

| Peptide | IC50 (µM) | Source |

| Ile-Pro-Ile | 3.9 ± 1.0 | [3] |

| Ile-Pro-Ile | 3.5 | [3] |

| Ile-Pro-Ile | 46.7 |

Note: Variations in IC50 values can be attributed to differences in assay conditions, enzyme source, and substrate concentration.

Signaling Pathway: DPP-IV Inhibition and the Incretin Effect

The inhibitory action of Ile-Pro-Ile on DPP-IV directly impacts the incretin signaling pathway, which is pivotal for maintaining glucose homeostasis.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a common method for determining the DPP-IV inhibitory activity of Ile-Pro-Ile using a fluorogenic substrate.

1.3.1 Materials and Reagents:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Ile-Pro-Ile (test inhibitor)

-

Sitagliptin or other known DPP-IV inhibitor (positive control)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

1.3.2 Procedure:

-

Prepare a stock solution of Ile-Pro-Ile in the assay buffer. Create a dilution series to determine the IC50 value.

-

In the 96-well plate, add the following to designated wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and DPP-IV enzyme.

-

Positive control wells: Assay buffer, DPP-IV enzyme, and a known inhibitor.

-

Test wells: Assay buffer, DPP-IV enzyme, and various concentrations of Ile-Pro-Ile.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Determine the percentage of inhibition for each concentration of Ile-Pro-Ile using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

-

Plot the percentage of inhibition against the logarithm of the Ile-Pro-Ile concentration to determine the IC50 value.

Experimental Protocol: Determination of Inhibition Mode

The mode of enzyme inhibition (e.g., competitive, non-competitive) can be determined using a Lineweaver-Burk plot.

1.4.1 Procedure:

-

Perform the DPP-IV inhibition assay as described above.

-

Use a range of substrate (Gly-Pro-AMC) concentrations.

-

For each substrate concentration, measure the reaction velocity in the absence and presence of a fixed concentration of Ile-Pro-Ile.

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the resulting plot:

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive inhibition: The lines will be parallel.

-

Antihyperalgesic Activity

Recent studies have uncovered a novel biological activity of Ile-Pro-Ile as an antihyperalgesic agent in inflammatory pain models.[4] This effect is not due to direct opioid receptor agonism but rather a unique modulation of DPP-IV's enzymatic function.

Mechanism of Action: Endomorphin-2 Generation

In the presence of inflammatory conditions, Ile-Pro-Ile can switch the function of DPP-IV from its typical hydrolase activity to a synthase activity. This results in the de novo synthesis of endomorphin-2, an endogenous µ-opioid receptor agonist, from a Tyr-Pro precursor.[4] The locally generated endomorphin-2 then acts on opioid receptors to produce an antihyperalgesic effect, reducing pain sensitivity in inflamed tissues.

Experimental Protocol: Randall-Selitto Paw-Pressure Test

The antihyperalgesic effect of Ile-Pro-Ile can be assessed in rodent models of inflammatory pain using the Randall-Selitto test, which measures mechanical nociceptive thresholds.

2.2.1 Materials and Reagents:

-

Sprague-Dawley rats

-

Carrageenan solution (for inducing inflammation)

-

Ile-Pro-Ile solution for administration (e.g., intrathecal)

-

Randall-Selitto analgesimeter

-

Animal restrainer

2.2.2 Procedure:

-

Induce inflammation by injecting carrageenan into the plantar surface of one hind paw of the rats.

-

At the peak of inflammation (e.g., 3 hours post-carrageenan), administer Ile-Pro-Ile via the desired route (e.g., intrathecal injection).

-

At various time points post-treatment, measure the mechanical withdrawal threshold of both the inflamed and non-inflamed paws using the Randall-Selitto device.

-

The device applies a linearly increasing pressure to the dorsal surface of the paw. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.

-

An increase in the paw withdrawal threshold in the inflamed paw of Ile-Pro-Ile-treated animals compared to vehicle-treated controls indicates an antihyperalgesic effect.

Other Potential Biological Activities

While the DPP-IV inhibitory and antihyperalgesic effects of Ile-Pro-Ile are the most characterized, related peptides such as Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) have demonstrated other biological activities, including angiotensin-converting enzyme (ACE) inhibition, antioxidant, and anti-inflammatory effects.[5] To date, there is a lack of specific studies focusing on these activities for Ile-Pro-Ile. Further research is warranted to explore these potential therapeutic avenues.

Proposed Experimental Workflows

The following are general protocols that could be adapted to investigate the potential ACE inhibitory, antioxidant, and anti-inflammatory activities of Ile-Pro-Ile.

3.1.1 ACE Inhibition Assay (In Vitro):

-

Principle: Measures the inhibition of ACE activity using a synthetic substrate such as FAPGG (N-[3-(2-furyl)acryloyl]-Phe-Gly-Gly).

-

Method: Incubate ACE with various concentrations of Ile-Pro-Ile, then add the substrate. Monitor the change in absorbance over time to determine the rate of substrate cleavage. Calculate the IC50 value.

3.1.2 Antioxidant Activity Assays (In Vitro):

-

DPPH Radical Scavenging Assay: Measures the ability of Ile-Pro-Ile to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: A fluorescence-based assay that measures the capacity of Ile-Pro-Ile to protect a fluorescent probe from oxidative damage by peroxyl radicals.

3.1.3 Anti-inflammatory Activity Assay (In Vitro):

-

Principle: Measures the ability of Ile-Pro-Ile to suppress the production of pro-inflammatory mediators in immune cells.

-

Method: Use a cell line such as RAW 264.7 macrophages. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of Ile-Pro-Ile. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

Conclusion

The tripeptide Ile-Pro-Ile is a promising bioactive molecule with well-established and potent DPP-IV inhibitory activity, making it a strong candidate for further investigation in the context of metabolic diseases. Its newly discovered antihyperalgesic properties open up exciting new avenues for pain management research. While its potential as an ACE inhibitor, antioxidant, or anti-inflammatory agent remains to be specifically elucidated, the bioactivities of structurally similar peptides suggest that these are worthwhile areas for future exploration. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of Ile-Pro-Ile's diverse biological functions.

References

- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrathecally injected Ile-Pro-Ile, an inhibitor of membrane ectoenzyme dipeptidyl peptidase IV, is antihyperalgesic in rats by switching the enzyme from hydrolase to synthase functional mode to generate endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of Diprotin A on Incretin Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effect of Diprotin A on the hydrolysis of incretin hormones. This compound (Isoleucyl-Prolyl-Isoleucine) is a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), the primary enzyme responsible for the rapid degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound effectively prolongs the bioavailability of these key metabolic hormones, thereby enhancing their insulinotropic and glucoregulatory effects. This document details the mechanism of action, presents quantitative data on its inhibitory potency, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Incretins and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion. This physiological process is primarily mediated by two gut-derived hormones: GLP-1 and GIP. These hormones are secreted by enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion. Both GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.

The biological activity of incretins is short-lived, with a plasma half-life of only a few minutes.[1][2] This rapid inactivation is predominantly due to enzymatic cleavage by Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position. Both GLP-1 and GIP possess an alanine residue at this position, making them ideal substrates for DPP-4. The cleavage of the N-terminal dipeptide renders the incretin hormones biologically inactive.[3]

This compound: A Competitive Inhibitor of DPP-4

This compound is a tripeptide (Ile-Pro-Ile) that acts as a competitive inhibitor of DPP-4.[3] Its structure mimics the N-terminus of the natural substrates of DPP-4, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of incretins.

Mechanism of Action

The inhibitory action of this compound on DPP-4 is a key mechanism for preserving the biological activity of incretin hormones. By competitively binding to the catalytic site of DPP-4, this compound prevents the enzyme from cleaving and inactivating GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby amplifying their beneficial effects on glucose homeostasis.

Figure 1: Mechanism of DPP-4 Inhibition by this compound.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound on DPP-4 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

| Parameter | Value | Organism/Enzyme Source | Reference |

| IC50 | 0.653 nmol/mL | Not Specified | [4] |

| IC50 | 1.73 µg/mL | Not Specified | [5] |

| IC50 | 24.7 µM | Not Specified | [6] |

| IC50 | 0.5 mg/mL | Human DPP-IV | [7] |

Note: The variability in reported IC50 values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay methodology employed.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound like this compound on DPP-4 using a synthetic fluorogenic substrate.

Materials:

-

Human recombinant DPP-4

-

This compound (as a reference inhibitor)

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microtiter plate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).

-

Perform serial dilutions of this compound to create a range of concentrations to be tested.

-

In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the various concentrations of this compound to the respective wells. Include control wells with no inhibitor.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) at an excitation/emission wavelength pair appropriate for the substrate (e.g., 360/460 nm for Gly-Pro-AMC).

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Figure 2: Workflow for an in vitro DPP-4 Inhibition Assay.

In Vitro Incretin Hydrolysis Assay

This protocol is designed to directly measure the protective effect of this compound on the degradation of GLP-1 by DPP-4.

Materials:

-

Active GLP-1 (7-36) amide

-

Human recombinant DPP-4

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., trifluoroacetic acid)

-

HPLC system with a C18 column or an ELISA kit specific for active GLP-1

Procedure:

-

Prepare solutions of active GLP-1, DPP-4, and this compound in the reaction buffer.

-

In separate reaction tubes, combine GLP-1 and DPP-4. In the test group, also add this compound. Include a control group with GLP-1 but no DPP-4, and another with GLP-1 and DPP-4 but no this compound.

-

Incubate all tubes at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction tube and immediately stop the reaction by adding a quenching solution.

-

Analyze the samples to quantify the amount of remaining intact, active GLP-1. This can be done using:

-

Reverse-Phase HPLC: Separate the intact GLP-1 from its hydrolyzed metabolite and quantify the peak area corresponding to the intact form.

-

ELISA: Use a sandwich ELISA kit that specifically detects the N-terminus of active GLP-1.

-

-

Plot the concentration of intact GLP-1 against time for each experimental group.

-

Calculate the half-life of GLP-1 under each condition to determine the protective effect of this compound. A study showed that in the presence of a carrier with C18, which protects GLP-1 from degradation, only 26% of GLP-1 was degraded after 24 hours of incubation with DPP IV, compared to 58% degradation in the control group without the protective carrier.[8]

Incretin Signaling Pathway

The inhibition of DPP-4 by this compound enhances the signaling cascade initiated by incretin hormones.

References

- 1. alpco.com [alpco.com]

- 2. Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (Oryza sativa L.) and its product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extending residence time and stability of peptides by Protected Graft Copolymer (PGC) excipient: GLP-1 example - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diprotin A in Hematopoietic Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Diprotin A's function and application in the field of hematopoietic stem cell (HSC) research. It details the underlying molecular mechanisms, summarizes key quantitative findings, and provides established experimental protocols for practical laboratory use.

Introduction: The Challenge of Hematopoietic Regulation

Hematopoiesis is the complex process of blood cell formation, originating from a small population of hematopoietic stem cells (HSCs) residing primarily in the bone marrow. The maintenance, proliferation, and differentiation of these cells are tightly regulated by a symphony of cytokines, chemokines, and growth factors within the specialized bone marrow niche. A critical component of this regulation is the post-translational modification of these signaling molecules.

Dipeptidylpeptidase 4 (DPP-4), also known as CD26, is a cell surface serine protease that plays a significant, often negative, regulatory role in this process.[1][2] It functions by cleaving dipeptides from the N-terminus of various proteins, particularly those with a proline or alanine residue in the penultimate position.[2][3] This cleavage can inactivate or alter the function of key hematopoietic factors. This compound (Ile-Pro-Ile) is a specific, competitive, and reversible inhibitor of DPP-4, making it an invaluable tool for studying and manipulating the hematopoietic system.[4] By preventing DPP-4-mediated cleavage, this compound protects crucial signaling molecules, thereby enhancing HSC function.

Core Mechanism of Action: The SDF-1α/CXCR4 Axis

The primary mechanism through which this compound influences HSCs is by modulating the Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12) and its receptor, CXCR4.[5][6] This signaling axis is fundamental for HSC trafficking, including their homing to and retention within the bone marrow niche.[7][8]

-

DPP-4/CD26 Activity: DPP-4, expressed on HSCs and other cells within the bone marrow, cleaves the N-terminal of SDF-1α.[5] This truncation results in a biologically inactive form of the chemokine, which can no longer effectively signal through the CXCR4 receptor.[2][9]

-

This compound Intervention: this compound inhibits DPP-4's enzymatic activity. This prevents the cleavage of SDF-1α, maintaining a higher concentration of the full-length, active chemokine in the microenvironment.

-

Functional Outcome: The preservation of active SDF-1α leads to enhanced signaling through CXCR4 on HSCs. This strengthened signal promotes directional migration (chemotaxis), which is essential for the homing of transplanted HSCs to the bone marrow and their subsequent engraftment.[1][5]

Effects on Hematopoietic Stem and Progenitor Cells

Beyond enhancing homing and engraftment, this compound positively influences the proliferation and survival of hematopoietic stem and progenitor cells (HSPCs) by protecting various colony-stimulating factors (CSFs) from DPP-4-mediated degradation.

-

Enhanced CSF Activity: Several key CSFs, including Granulocyte-Macrophage CSF (GM-CSF), Granulocyte CSF (G-CSF), Interleukin-3 (IL-3), and Erythropoietin (EPO), possess DPP-4 cleavage sites.[2][4] Truncation of these factors by DPP-4 significantly diminishes their bioactivity.[10] Pre-treatment of HSPCs with this compound enhances their responsiveness to these CSFs, leading to a marked increase in the formation of progenitor colonies in vitro.[3]

-

Increased Progenitor Cell Proliferation: By preserving the integrity of CSFs, this compound leads to a more robust stimulation of hematopoietic progenitor cells (HPCs), resulting in a two-fold or greater enhancement of CFU-GM (colony-forming unit-granulocyte, macrophage), CFU-G (colony-forming unit-granulocyte), and BFU-E (burst-forming unit-erythroid) colonies.[3]

-

Enhanced Ex Vivo Expansion: In culture systems, the combination of SDF-1α and this compound pretreatment has been shown to significantly enhance the ex vivo expansion of HPCs from sources like cord blood.[4] This effect is crucial for applications where the initial number of stem cells is limited.

Quantitative Data Summary

The effects of this compound on HSCs have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Hematopoietic Progenitor Cell (HPC) Proliferation

| Cell Source | Cytokine Stimulant | Effect of this compound Pre-treatment | Fold Increase | Reference |

| Mouse Bone Marrow | mu GM-CSF | Enhanced CFU-GM Colony Formation | ≥ 2.0 | [3] |

| Mouse Bone Marrow | mu G-CSF | Enhanced CFU-G Colony Formation | ≥ 2.0 | [3] |

| Mouse Bone Marrow | hu EPO | Enhanced BFU-E Colony Formation | ≥ 2.0 | [3] |

| Human Cord Blood | hu GM-CSF | Enhanced CFU-GM Colony Formation | ~2.0 | [4] |

| Human Cord Blood | hu IL-3 | Enhanced CFU-GM Colony Formation | Enhanced | [3] |

| Human Cord Blood | hu EPO | Enhanced BFU-E Colony Formation | ~2.0 | [4] |

Table 2: Effect of this compound on SDF-1α-Mediated Functions

| Function Assessed | Cell Type / Model | Effect of DPP-4 Inhibition (this compound) | Quantitative Change | Reference |

| Chemotaxis | Human Cord Blood MNCs | Enhanced migration towards CXCL12 | Potency of SDF-1α increased 100-fold | [1][4] |

| Ex Vivo Expansion | Human Cord Blood CD34+ Cells | Enhanced expansion with SFT¹ + SDF-1α | 2.4- to 2.7-fold enhancement | [4] |

| Replating Frequency | Human Cord Blood Cells | Enhanced SDF-1α-induced replating | 5.4-fold enhancement | [4] |

| In Vivo Engraftment | NOD/SCID Mice | Enhanced engraftment of human CD34+ PBCs² | > 3.4-fold enhancement | [5] |

¹SFT: Stem Cell Factor (SCF), Flt3-ligand (Flt3-L), and Thrombopoietin (TPO). ²PBCs: Peripheral Blood Cells.

Experimental Protocols

Protocol: In Vitro Hematopoietic Progenitor Chemotaxis Assay

This protocol assesses the effect of this compound on the migration of HSPCs toward an SDF-1α gradient.

-

Cell Preparation: Isolate mononuclear cells (MNCs) or CD34+ cells from human cord blood or mouse bone marrow using density gradient centrifugation and/or magnetic-activated cell sorting (MACS).

-

This compound Treatment: Resuspend cells at 1 x 10⁶ cells/mL in serum-free media. Create two groups: a control group and a treatment group. To the treatment group, add this compound to a final concentration of 100 µM. Incubate both groups for 30-60 minutes at 37°C.

-

Assay Setup: Use a 24-well plate with 5 µm pore size transwell inserts (e.g., Boyden chamber).

-

In the lower chamber, add 600 µL of media containing 100 ng/mL of SDF-1α (chemoattractant). Use media without SDF-1α as a negative control.

-

In the upper insert, add 100 µL of the cell suspension (1 x 10⁵ cells) from either the control or this compound-treated group.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Quantification:

-

Carefully remove the upper insert. Discard the non-migrated cells from the top of the membrane by wiping with a cotton swab.

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Giemsa stain).

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, lyse the migrated cells and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT).

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells migrating toward SDF-1α by the number migrating toward the negative control. Compare the index between control and this compound-treated groups.

Protocol: In Vitro Colony-Forming Unit (CFU) Assay

This protocol evaluates the effect of this compound on the proliferation and differentiation of hematopoietic progenitors.

-

Cell Preparation: Isolate low-density bone marrow cells or cord blood MNCs.

-

This compound Pre-treatment: Resuspend cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Add this compound (100 µM) to the treatment group. Incubate for 1 hour at room temperature. A "wash-out" group can be included where cells are washed twice with media after incubation to remove this compound, demonstrating its effect is on the cell surface DPP-4.

-

Plating:

-

Prepare a semi-solid methylcellulose medium (e.g., MethoCult™) containing a specific cytokine or combination of cytokines (e.g., GM-CSF, G-CSF, or EPO).

-

Add 1 x 10⁴ to 5 x 10⁴ cells from the control or treatment groups to 1 mL of the methylcellulose medium.

-

Vortex thoroughly and dispense into 35 mm culture dishes using a syringe.

-

-

Incubation: Culture the dishes for 7-14 days at 37°C in a humidified incubator with 5% CO₂.

-

Colony Counting: Using an inverted microscope, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) based on their morphology.

-

Data Analysis: Compare the total number and type of colonies formed per 10⁵ cells plated between the control and this compound-treated groups. A two-fold or greater increase is typically observed for relevant CSFs.[3]

Protocol: In Vivo HSC Engraftment in a Murine Model

This protocol assesses the ability of this compound to enhance the engraftment of human HSCs in an immunodeficient mouse model.

-

Recipient Preparation: Use immunodeficient mice (e.g., NOD/SCID). On the day of transplantation, subject the mice to a sublethal or lethal dose of total body irradiation (e.g., 250-350 cGy for sublethal) to ablate the native hematopoietic system.

-

Donor Cell Preparation: Thaw cryopreserved human CD34+ cells from mobilized peripheral blood or cord blood.

-

Treatment and Transplantation:

-

Divide the irradiated mice into two groups.

-

Group 1 (Control): Administer a saline control via intraperitoneal or intravenous injection.

-

Group 2 (Treatment): Administer this compound (e.g., ≥2 micromoles per mouse) via injection at the time of transplant.[5]

-

Within 2-4 hours of irradiation, transplant a limiting dose of human CD34+ cells (e.g., 1-5 x 10⁵ cells) into each mouse via tail vein injection.

-

-

Engraftment Analysis:

-

At 4-8 weeks post-transplantation, euthanize the mice.

-

Harvest bone marrow from the femurs and tibias.

-

Prepare single-cell suspensions and stain with fluorescently-labeled antibodies against human CD45 (a pan-leukocyte marker) and mouse CD45 to distinguish between donor and recipient cells.

-

Analyze the cells using flow cytometry to determine the percentage of human CD45+ cells in the bone marrow, which represents the level of human HSC engraftment.

-

-

Data Analysis: Compare the percentage of human engraftment between the control and this compound-treated groups.

Conclusion and Future Directions

This compound serves as a powerful research tool, elucidating the critical regulatory role of DPP-4/CD26 in hematopoiesis. By inhibiting DPP-4, this compound effectively enhances the bioactivity of SDF-1α and key CSFs, leading to improved HSC homing, engraftment, and progenitor cell proliferation.[1][3][4][5] These findings have significant clinical implications, particularly for improving the efficiency of hematopoietic stem cell transplantation, especially in scenarios with limited cell doses such as cord blood transplants.[4][11] Further research into the broader effects of DPP-4 inhibition may uncover additional pathways and therapeutic targets for manipulating blood cell production and recovery after cytotoxic stress.[10]

References

- 1. The role of dipeptidyl peptidase 4 in hematopoiesis and transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Dipeptidylpeptidase 4 negatively regulates colony-stimulating factor activity and stress hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2014-585 [excli.de]

- 7. SDF-1 Effect on Hematopoietic Progenitor and Stem Cell Mobilization: R&D Systems [rndsystems.com]

- 8. Progenitor Cell Mobilization and Recruitment: SDF-1, CXCR4, α4-integrin, and c-kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Hematopoietic Chemokine Effects In Vitro and In Vivo by DPP-4/CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. ashpublications.org [ashpublications.org]

The Molecular Cascade: A Technical Guide to Diprotin A-Induced VE-Cadherin Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the signaling mechanism by which Diprotin A, a dipeptidyl peptidase IV (DPP-IV) inhibitor, induces the phosphorylation of Vascular Endothelial (VE)-cadherin, a critical component of endothelial cell-cell junctions. Understanding this pathway is paramount for researchers in cardiovascular biology and drug development professionals exploring the effects of DPP-IV inhibitors on vascular integrity.

Core Mechanism: Augmentation of the SDF-1α/CXCR4/Src Signaling Axis

This compound, by inhibiting the enzyme DPP-IV, prevents the degradation of its substrate, stromal cell-derived factor-1α (SDF-1α).[1] The resulting accumulation of SDF-1α activates its receptor, CXCR4, on the surface of human endothelial cells.[1][2] This receptor activation initiates a downstream signaling cascade culminating in the phosphorylation of VE-cadherin.[1][2]

The key mediator in this pathway is the proto-oncogene tyrosine-protein kinase Src.[1][2][3] Activation of the SDF-1α/CXCR4 axis leads to the phosphorylation of Src at tyrosine residue 416 (Tyr416).[2][4] Activated Src, in turn, directly phosphorylates VE-cadherin at tyrosine residue 731 (Tyr731).[2][4] This phosphorylation event disrupts the integrity of endothelial cell-to-cell junctions, leading to increased vascular permeability.[1][2][5]

This signaling cascade can be summarized as the SDF-1α/CXCR4/Src/VE-cadherin pathway .[2] Inhibition of either CXCR4 with a specific blocker or Src with an inhibitor has been shown to attenuate this compound-induced VE-cadherin phosphorylation and the subsequent disruption of endothelial junctions.[1][2]

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to VE-cadherin phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies investigating the effects of this compound on endothelial cells.

| Parameter | Value | Cell Type | Condition | Reference |

| This compound Concentration | 100 µM | Human Endothelial Cells (hECs) | Normoxia and Hypoxia/Reoxygenation | [2][4] |

| Treatment Duration | 30 minutes | Human Endothelial Cells (hECs) | Post CXCR4-blocker or Src-inhibitor treatment | [2] |

| This compound In Vivo Dosage | 70 µg/kg | C57/BL6 Mice (Diabetic Retinopathy Model) | Intraperitoneal injection, twice daily for 7 days | [2] |

| Phosphorylation Event | Affected Residue | Upstream Kinase | Outcome | Reference |

| Src Phosphorylation | Tyr416 | CXCR4 activation | Src Activation | [2][4] |

| VE-cadherin Phosphorylation | Tyr731 | p-Src (Tyr416) | Disruption of cell-to-cell junctions | [2][4] |

A Contrasting Role in Hypoxia

Interestingly, under hypoxic conditions, this compound has been reported to have a protective effect on the endothelial barrier.[6][7] In this context, this compound is suggested to alleviate the disruption of VE-cadherin by inhibiting the cleavage of β-catenin, a key component of the adherens junction complex.[6][7] This finding suggests that the cellular environment plays a critical role in dictating the ultimate effect of this compound on VE-cadherin integrity. The exact mechanisms underlying this differential response warrant further investigation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the levels of phosphorylated Src (Tyr416) and VE-cadherin (Tyr731) in human endothelial cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Human endothelial cells (hECs) are cultured to confluence. For inhibitor studies, cells are pre-treated with a CXCR4 blocker (e.g., AMD3100; 1 µg/ml) or a Src inhibitor (e.g., PP2; 1 µM) for a specified duration before the addition of this compound (100 µM) for 30 minutes.[4]

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Src (Tyr416) and phosphorylated VE-cadherin (Tyr731). Antibodies against total Src and total VE-cadherin are used for normalization.

-

Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunofluorescence for Visualization of Cell-to-Cell Junctions

Objective: To qualitatively assess the integrity of VE-cadherin-mediated cell-to-cell junctions in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: hECs are grown on glass coverslips. Cells are treated with this compound (100 µM), with or without pre-treatment with a CXCR4 blocker or a Src inhibitor, as described for the Western blot analysis.[4]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: The coverslips are incubated with a primary antibody against VE-cadherin, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides, and the localization and integrity of VE-cadherin at cell junctions are visualized using a confocal microscope. Disruption of junctions is identified by a serrated or discontinuous staining pattern of VE-cadherin.[4]

Transwell Endothelial Permeability Assay

Objective: To quantitatively measure the effect of this compound on the permeability of an endothelial monolayer.

Methodology:

-

Cell Culture: hECs are seeded onto the upper chamber of a Transwell insert and cultured until a confluent monolayer is formed.

-

Treatment: this compound (100 µM) is added to the upper chamber, with or without pre-treatment with a CXCR4 blocker or a Src inhibitor.[4]

-

Permeability Measurement: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber. After a defined incubation period (e.g., 20 minutes), the amount of tracer that has passed through the endothelial monolayer into the lower chamber is measured using a fluorescence plate reader.[4]

-

Analysis: An increase in the fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.

Experimental Workflow Diagram

References

- 1. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]

- 6. This compound TFA Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Studies on Diprotin A and its Role in HIV Entry Inhibition: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV) entry into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapies. The chemokine receptor CXCR4, a co-receptor for T-tropic (X4) HIV-1 strains, and its natural ligand, Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in this process. SDF-1α can effectively block the entry of X4 HIV-1 strains by binding to CXCR4. The enzymatic activity of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, can inactivate SDF-1α by cleaving its N-terminal dipeptide. This whitepaper provides a technical overview of initial studies on Diprotin A, a competitive inhibitor of DPP-IV/CD26, and its mechanism of inhibiting HIV-1 entry. By preventing the degradation of SDF-1α, this compound preserves the chemokine's natural anti-HIV-1 activity. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction

The entry of HIV-1 into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This binding induces conformational changes in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4. For T-tropic strains of HIV-1, CXCR4 is the essential co-receptor. The natural ligand for CXCR4 is the chemokine SDF-1α. When SDF-1α binds to CXCR4, it can prevent the interaction between gp120 and CXCR4, thereby inhibiting viral entry.

However, the protective effect of SDF-1α is modulated by the cell surface peptidase DPP-IV/CD26. This enzyme specifically cleaves the two N-terminal amino acids of SDF-1α, rendering it inactive and unable to bind to CXCR4. This inactivation of SDF-1α by DPP-IV/CD26 effectively removes a natural barrier to HIV-1 entry.

This compound (Isoleucyl-Prolyl-Isoleucine) is a known competitive inhibitor of DPP-IV/CD26. Initial studies have explored its potential to indirectly inhibit HIV-1 entry by preserving the integrity and function of SDF-1α. This paper delves into the foundational research that established this mechanism.

Quantitative Data from Initial Studies

| Compound | Target | Cell Line | Virus Strain | Endpoint | Result | Reference |

| This compound | DPP-IV/CD26 | H9 T-cells | HIV-1 NL43 | p24 antigen production | Inhibition of SDF-1α cleavage at 4 mM | Ohtsuki et al., 1998 |

| Phenylalanyl-pyrrolidine-2 nitrile | DPP-IV/CD26 | CEM cells | HIV-1 | p24 production, RT activity, syncytium formation | ID50: 5.3 µM | August et al., 1997[1] |

| Arginyl(PMC)-pyrrolidine-2-nitrile | DPP-IV/CD26 | CEM cells | HIV-1 | p24 production, RT activity, syncytium formation | ID50: 2.4 µM | August et al., 1997[1] |

Mechanism of Action: Inhibition of SDF-1α Cleavage

The primary mechanism by which this compound inhibits HIV-1 entry is indirect. It acts by preserving the endogenous antiviral activity of the chemokine SDF-1α.

-

SDF-1α as a Natural HIV-1 Inhibitor: SDF-1α, the natural ligand for the CXCR4 co-receptor, competitively inhibits the binding of the HIV-1 envelope protein gp120 to CXCR4. This prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking viral entry.

-

DPP-IV/CD26-Mediated Inactivation of SDF-1α: The enzyme DPP-IV/CD26, present on the surface of T-cells, cleaves the N-terminal dipeptide (Lys-Pro) from SDF-1α. This truncated form of SDF-1α is unable to bind to CXCR4, thereby losing its anti-HIV-1 activity.

-

This compound's Protective Role: this compound acts as a competitive inhibitor of DPP-IV/CD26. By binding to the active site of the enzyme, this compound prevents the cleavage of SDF-1α. This ensures that a higher concentration of active, full-length SDF-1α is available to bind to CXCR4 and block HIV-1 entry.

Signaling Pathway

The binding of intact SDF-1α to its receptor, CXCR4, initiates a cascade of intracellular signals. While not directly leading to HIV entry inhibition in the same way a drug might, understanding this pathway is crucial as it underpins the biological context. The binding of SDF-1α to the G-protein coupled receptor CXCR4 can lead to the activation of multiple downstream pathways, including the JAK/STAT and PI3K/Akt pathways, which are involved in cell survival and proliferation.

References

Diprotin A: A Technical Whitepaper on its Analgesic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprotin A, a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), is emerging as a compound of interest in the field of analgesia. By preventing the degradation of key neuropeptides and incretins, this compound has demonstrated significant antinociceptive properties in preclinical models of inflammatory pain. This technical guide provides an in-depth analysis of the current data on this compound's analgesic potential, including its mechanism of action, quantitative efficacy data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of DPP-IV Inhibition in Analgesia

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in inactivating a variety of bioactive peptides, including incretins like glucagon-like peptide-1 (GLP-1) and neuropeptides involved in pain signaling pathways. By inhibiting DPP-IV, compounds like this compound can prolong the activity of these endogenous peptides, leading to a range of physiological effects, including potential pain relief. The analgesic mechanism of DPP-IV inhibitors is thought to be multifactorial, involving the potentiation of endogenous opioid and other neuropeptide systems.

Mechanism of Action of this compound in Analgesia

Preclinical research indicates that this compound exerts its analgesic effects primarily through spinal mechanisms, particularly in the context of inflammatory pain. The proposed mechanism involves the inhibition of DPP-IV, which in turn prevents the breakdown of endogenous opioids and other pain-modulating neuropeptides in the spinal cord.

A key study has shown that the antihyperalgesic action of intrathecally administered this compound in a rat model of subchronic inflammatory pain (Complete Freund's Adjuvant model) is reversed by antagonists for μ and δ opioid receptors, as well as Y1 receptors[1]. This suggests that this compound's effect in this context is dependent on the activation of these specific receptor systems. However, in a model of acute tonic and inflammatory pain (formalin test), the antinociceptive effect of this compound was also mediated by μ and δ opioid receptors but was insensitive to Y1 or GLP-1 receptor antagonists[1]. This highlights a potential difference in the precise mechanism of action depending on the nature of the pain state.

Signaling Pathway of this compound-Mediated Analgesia

The following diagram illustrates the proposed signaling pathway for this compound's analgesic action in inflammatory pain.

Quantitative Data on Analgesic Efficacy

The analgesic effects of this compound have been shown to be dose-dependent in rat models of inflammatory pain. The following tables summarize the key findings from a pivotal study investigating the intrathecal administration of this compound.

Table 1: Effect of Intrathecal this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

| Treatment Group | Dose | Outcome | Receptor Involvement |

| This compound | Dose-dependent | Inhibition of hyperalgesia | μ and δ Opioid Receptors, Y1 Receptor |

| Vehicle Control | N/A | No effect on hyperalgesia | N/A |

Note: Specific dose-response data and ED50 values are not publicly available in the referenced abstract. The original publication would be required for this level of detail.

Table 2: Effect of Intrathecal this compound in the Formalin Test

| Treatment Group | Dose | Effect on Phase 1 (Acute Pain) | Effect on Phase 2 (Inflammatory Pain) | Receptor Involvement (Phase 2) |

| This compound | Not specified | No significant effect | Significant antinociception | μ and δ Opioid Receptors |

| Vehicle Control | N/A | No effect | N/A | N/A |

Note: The referenced abstract specifies a significant effect in the 2nd phase, with receptor involvement, but does not provide quantitative data for dose-response or the degree of inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

-

Animals: Male Wistar rats are typically used.

-

Induction of Inflammation:

-

Drug Administration:

-

This compound is administered intrathecally. This involves a surgical procedure to implant a catheter into the intrathecal space of the spinal cord[3].

-

Following a recovery period, specific doses of this compound are injected through the catheter. The peak effect is often observed around 30 minutes after administration[1].

-

-

Assessment of Hyperalgesia:

-

Mechanical hyperalgesia (increased sensitivity to pressure) is a common endpoint. This is often measured using a device that applies increasing pressure to the paw until a withdrawal response is elicited.

-

Thermal hyperalgesia (increased sensitivity to heat) can also be assessed by measuring the latency of paw withdrawal from a heat source.

-

-

Data Analysis: The withdrawal thresholds or latencies in the this compound-treated group are compared to those of a vehicle-treated control group.

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases: an early, acute phase and a later, inflammatory phase.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Nociception:

-

A dilute solution of formalin (e.g., 50 µl of a 5% solution) is injected into the plantar surface of the rat's hind paw[4].

-

-

Drug Administration:

-

This compound is administered intrathecally prior to the formalin injection.

-

-

Behavioral Assessment:

-

Immediately after formalin injection, the rat is placed in an observation chamber.

-

Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are counted or timed over a period of up to 60 minutes.

-

The observation period is divided into two phases: Phase 1 (typically the first 5-10 minutes) and Phase 2 (starting around 15-20 minutes and lasting for the remainder of the observation period)[5].

-

-

Data Analysis: The frequency or duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle-treated control group for both phases of the test.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the analgesic effect of this compound in a preclinical pain model.

Logical Relationships in this compound's Analgesic Mechanism

The following diagram illustrates the logical flow of the proposed mechanism of action for this compound in alleviating inflammatory pain.

Conclusion and Future Directions

This compound demonstrates clear potential as an analgesic agent, particularly for inflammatory pain states. Its mechanism of action, centered on the spinal inhibition of DPP-IV and the subsequent potentiation of endogenous pain-modulating neuropeptides, offers a novel therapeutic avenue. The involvement of both opioid and Y1 receptor pathways highlights the complexity of its effects and suggests that it may have a distinct profile compared to traditional analgesics.

Future research should focus on obtaining detailed dose-response data to establish the potency and efficacy of this compound in various pain models. Further elucidation of the downstream signaling cascades activated by the prolonged presence of its target peptides will be crucial. Additionally, investigations into the systemic administration of this compound and its potential for oral bioavailability will be necessary steps in translating these promising preclinical findings into clinically viable therapeutic strategies. The development of more selective DPP-IV inhibitors with favorable pharmacokinetic profiles could also build upon the foundational understanding provided by studies on this compound.

References

- 1. Similarity and dissimilarity in antinociceptive effects of dipeptidyl-peptidase 4 inhibitors, this compound and vildagliptin in rat inflammatory pain models following spinal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 3. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diprotin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction